molecular formula C9H16N2O5S B1409363 (2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1354487-65-2

(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B1409363
CAS No.: 1354487-65-2
M. Wt: 264.3 g/mol
InChI Key: BWJPXXUOWCCOAH-RXMQYKEDSA-N
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Description

(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a carbamoylsulfanyl group, an isopropyl ester, and an amino acid backbone, making it an interesting subject for chemical and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-cysteine and tert-butyl carbamate.

    Protection of Functional Groups: The amino group of L-cysteine is protected using tert-butyl carbamate to prevent unwanted side reactions.

    Formation of Carbamoylsulfanyl Group: The thiol group of L-cysteine is then reacted with a suitable carbamoylating agent to form the carbamoylsulfanyl group.

    Coupling Reaction: The protected amino acid is coupled with the carbamoylsulfanyl intermediate under specific conditions to form the desired compound.

    Deprotection: Finally, the protecting groups are removed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure mimics certain natural substrates, making it useful in probing biochemical pathways and enzyme mechanisms.

Medicine

In medicine, this compound may serve as a precursor for drug development. Its

Properties

IUPAC Name

(2S)-3-carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S/c1-9(2,3)16-8(15)11-5(6(12)13)4-17-7(10)14/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJPXXUOWCCOAH-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S)-3-Carbamoylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

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